N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. Its structure includes multiple functional groups, such as the isoquinoline, furan, and naphthalene moieties, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Isoquinoline Moiety: : This can be synthesized through the Pictet-Spengler reaction, where an appropriate phenethylamine is reacted with an aldehyde under acidic conditions to yield the isoquinoline ring.
Functionalization of the Furan Ring: : The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction using a furan derivative and an appropriate electrophilic partner.
Coupling of Naphthalene and Acetamide: : The naphthyl group is introduced by reacting naphthol with an appropriate acyl chloride to form the ester or acetamide.
Industrial Production Methods
For industrial-scale production, methods such as continuous flow synthesis or batch processing with optimized reaction conditions for each step are employed to maximize yield and purity. Solvent choice, temperature control, and catalyst selection play crucial roles in scaling up these reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo several types of chemical reactions, including:
Oxidation: : This compound may be oxidized at various positions, depending on the reagents used.
Reduction: : Selective reduction can be achieved to target specific double bonds or functional groups.
Substitution: : The presence of heteroatoms like oxygen and nitrogen makes it susceptible to nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidative transformations.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: : Halogenating agents (such as bromine or chlorine) for electrophilic substitutions.
Major Products
The products formed from these reactions depend on the position of reactivity. For example, oxidation can lead to the formation of carbonyl compounds, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, it serves as an intermediate for synthesizing more complex molecules and can be used to study reaction mechanisms involving isoquinoline and furan derivatives.
Biology
Medicine
This compound could be explored for its potential pharmacological activities, including anti-inflammatory, anticancer, or antimicrobial properties, owing to the bioactivity associated with its structural motifs.
Industry
In the industrial sector, it may be used in the synthesis of advanced materials, including polymers or specialty chemicals with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves binding to molecular targets such as enzymes or receptors. The isoquinoline moiety can engage in π-π interactions, the furan ring can participate in hydrogen bonding, and the naphthalene group can provide hydrophobic interactions. These interactions collectively influence the compound's biological activity by modulating signal transduction pathways or enzymatic activities.
Comparison with Similar Compounds
Similar compounds include derivatives of isoquinoline, furan, and naphthalene. These compounds share structural similarities but differ in functional group positions, leading to variations in their reactivity and biological activity. For instance:
Isoquinoline Derivatives: : These may have different substituents on the isoquinoline ring, affecting their pharmacokinetics.
Furan Derivatives: : Variations in the substitution pattern on the furan ring can lead to differences in chemical stability.
Naphthalene Derivatives: : Changes in the position of the acetamide or other functional groups on the naphthalene ring can alter the compound’s physical and chemical properties.
By understanding these differences, researchers can tailor compounds for specific applications, highlighting the uniqueness of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-27(19-32-24-12-11-20-6-1-3-8-22(20)16-24)28-17-25(26-10-5-15-31-26)29-14-13-21-7-2-4-9-23(21)18-29/h1-12,15-16,25H,13-14,17-19H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXJKQAYTQOWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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